molecular formula C7H10F3NO4 B15360643 2-(Azetidin-2-yl)acetic acid;2,2,2-trifluoroacetic acid

2-(Azetidin-2-yl)acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B15360643
M. Wt: 229.15 g/mol
InChI Key: XCHPWDWSDGUIED-UHFFFAOYSA-N
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Description

Chemical Structure: The compound comprises 2-(azetidin-2-yl)acetic acid (a four-membered azetidine ring fused with an acetic acid moiety) paired with trifluoroacetic acid (TFA) as a counterion, forming a salt. This structure combines the strained azetidine ring with the strong acidic and electron-withdrawing properties of TFA.

Properties

Molecular Formula

C7H10F3NO4

Molecular Weight

229.15 g/mol

IUPAC Name

2-(azetidin-2-yl)acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H9NO2.C2HF3O2/c7-5(8)3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2,(H,7,8);(H,6,7)

InChI Key

XCHPWDWSDGUIED-UHFFFAOYSA-N

Canonical SMILES

C1CNC1CC(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-2-yl)acetic acid; 2,2,2-trifluoroacetic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cycloaddition of azetidin-2-yl derivatives with trifluoroacetic acid derivatives. The reaction conditions may include the use of catalysts, such as iodine, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(Azetidin-2-yl)acetic acid; 2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-(Azetidin-2-yl)acetic acid;2,2,2-trifluoroacetic acid is a compound with a unique structure, combining an azetidine ring with acetic acid and a trifluoroacetic acid moiety. The trifluoromethyl group significantly affects its chemical reactivity and biological properties. The molecular formula for this compound is C7H10F3NO4C7H10F3NO4, and it has a molecular weight of approximately 229.15 g/mol.

Potential Applications

The applications of 2-(Azetidin-2-yl)acetic acid;2,2,2-trifluoroacetic acid span various fields:

  • Therapeutic Effects Compounds containing azetidine rings have been studied for their potential therapeutic effects. The trifluoroacetyl moiety may also enhance binding affinity to biological targets due to increased lipophilicity and metabolic stability.
  • Modulating Biological Pathways Interaction studies, focusing on its binding affinity with biological receptors and enzymes, are essential for understanding how this compound might modulate biological pathways or interact with other drugs.
  • Chemical Reactivity The trifluoroacetyl group can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Structural Comparison

Compound NameStructure TypeUnique Features
2-Azetidinyl acetic acidAzetidine derivativeLacks trifluoromethyl group
Trifluoroacetic acidHaloacetic acidStronger acidity than acetic acid
3-Azetidinyl propionic acidAzetidine derivativeDifferent side chain (propionic vs acetic)
1-AcetylazetidineAzetidine derivativeContains an acetyl group instead

Mechanism of Action

The mechanism by which 2-(Azetidin-2-yl)acetic acid; 2,2,2-trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Characteristics :

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle, introducing steric strain and conformational rigidity .
  • TFA Counterion : Enhances solubility in polar solvents due to its high acidity (pKa ~0.23) and strong ionizing capacity .
  • Applications : Likely serves as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting enzymes or receptors (e.g., hGAT3 inhibitors) .

Comparison with Structurally Similar Compounds

Azetidine-Acetic Acid Derivatives

Examples :

  • (S)-2-((S)-1-([1,1'-biphenyl]-3-ylmethyl)azetidin-2-yl)-2-hydroxyacetic acid .
  • (S)-2-hydroxy-2-((S)-1-(4-hydroxybenzyl)azetidin-2-yl)acetic acid .
Property Target Compound Biphenyl Derivative Hydroxybenzyl Derivative
Core Structure Azetidine + acetic acid + TFA salt Azetidine + hydroxyacetic acid + biphenyl Azetidine + hydroxyacetic acid + phenol
Synthetic Yield Not explicitly reported 32% 31%
Functional Groups Carboxylic acid, azetidine, TFA Hydroxyl, biphenyl, azetidine Hydroxyl, phenol, azetidine
Solubility High in polar solvents (due to TFA) Moderate (depends on substituent) Moderate (polarity from phenol)
Biological Activity Potential enzyme inhibition hGAT3 inhibition demonstrated hGAT3 inhibition demonstrated

Key Differences :

  • The TFA counterion in the target compound enhances solubility compared to neutral azetidine derivatives.
  • Substituents (e.g., biphenyl vs. phenol) modulate lipophilicity and target affinity .

Trifluoroacetic Acid Salts of Amines/Amides

Examples :

  • N-Methylaniline trifluoroacetate (amine-TFA salt) .
  • 2-[4-(Trifluoroacetamido)phenyl]acetic acid (amide-TFA derivative) .
Property Target Compound N-Methylaniline TFA Salt Trifluoroacetamido-Phenylacetic Acid
Core Structure Azetidine-acid + TFA Aromatic amine + TFA Arylacetic acid + TFA-amide
Acidity Strong (TFA counterion) Moderate (amine protonation by TFA) Weak (amide group)
Applications Pharmaceutical intermediate Catalyst or reagent in organic synthesis Potential prodrug or metabolic intermediate
Stability Stable under anhydrous conditions Hygroscopic Hydrolytically sensitive (amide bond)

Key Differences :

  • The azetidine ring in the target compound introduces steric constraints absent in linear amine/amide-TFA salts.
  • Amide-TFA derivatives (e.g., ) are prone to hydrolysis, unlike the stable azetidine-TFA salt .

Trifluoroethyl Esters

Example : 2-Phenylacetic acid 2,2,2-trifluoroethyl ester (synthesized via [PhICH2CF3][OTf]/Cs2CO3, 95% yield) .

Property Target Compound Trifluoroethyl Ester
Bond Type Ionic (TFA salt) Covalent ester
Synthetic Method Salt formation Esterification via hypervalent iodine reagent
Reactivity Acid-driven deprotonation Base-sensitive (Cs2CO3 required)
Solubility High in water Lipophilic (organic solvents)

Key Differences :

  • Trifluoroethyl esters are lipophilic and used in prodrug design, whereas the TFA salt is water-soluble and suited for ionic interactions .

Heterocyclic Carboxylic Acids

Example : 2-(5-Methylene-2-oxo-4-aryl-1,5-dihydro-2H-pyrrol-1-yl)acetic acid (DHP acid) .

Property Target Compound DHP Acid
Heterocycle Azetidine (4-membered) Pyrrolidone (5-membered)
Ring Strain High (4-membered) Low
Functional Groups Carboxylic acid + TFA Carboxylic acid + α,β-unsaturated ketone
Biological Use Enzyme inhibition Probable protease or kinase modulation

Key Differences :

  • The azetidine ring’s strain may enhance reactivity compared to more stable five-membered rings .

Biological Activity

2-(Azetidin-2-yl)acetic acid; 2,2,2-trifluoroacetic acid is a compound characterized by its unique structural features, combining an azetidine ring with acetic acid and a trifluoroacetic acid moiety. This combination significantly influences its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C7_7H10_{10}F3_3NO4_4
  • Molecular Weight : Approximately 229.15 g/mol
  • Structural Features : The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can affect binding affinity to biological targets.

Biological Activity Overview

The biological activity of 2-(azetidin-2-yl)acetic acid; 2,2,2-trifluoroacetic acid is influenced by its structural components. Compounds containing azetidine rings have been studied for various therapeutic effects. The trifluoroacetyl moiety may enhance the compound's interaction with biological receptors and enzymes.

Key Biological Activities

  • Antiproliferative Effects : Compounds with similar structures have shown significant antiproliferative activity in various cancer cell lines.
  • Binding Affinity : Interaction studies suggest that this compound has a notable binding affinity to specific biological receptors, potentially modulating various biological pathways.

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of azetidine derivatives in cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : Compounds related to azetidine derivatives have shown IC50_{50} values indicating effective inhibition of cell growth.
CompoundIC50_{50} (µM)Cell Line
3-Azetidinyl derivatives0.63 - 0.85MCF-7
Other azetidine analogs9 - 17HT-29

These findings indicate that modifications to the azetidine structure can lead to enhanced anticancer properties.

Structure-Activity Relationships (SAR)

A systematic study of structure-activity relationships has highlighted the importance of specific functional groups in enhancing biological activity. For example, the introduction of a trifluoromethyl group has been associated with increased potency against certain cancer types.

Mechanistic Insights

The mechanism underlying the biological activity of 2-(azetidin-2-yl)acetic acid; 2,2,2-trifluoroacetic acid involves:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit essential enzymes involved in cancer cell proliferation.
  • Release of Reactive Species : Some studies suggest that these compounds may facilitate the release of reactive nitrogen species (NO- ), contributing to their cytotoxic effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-(azetidin-2-yl)acetic acid; 2,2,2-trifluoroacetic acid, a comparison with structurally similar compounds is essential:

Compound NameStructure TypeUnique Features
2-Azetidinyl acetic acidAzetidine derivativeLacks trifluoromethyl group
Trifluoroacetic acidHaloacetic acidStronger acidity than acetic acid
3-Azetidinyl propionic acidAzetidine derivativeDifferent side chain (propionic vs acetic)

This comparison highlights the enhanced acidity and potential biological activity due to the presence of both azetidine and trifluoromethyl functionalities in the target compound.

Q & A

Q. What are the common synthesis methods for 2-(Azetidin-2-yl)acetic acid and its trifluoroacetic acid derivatives?

The synthesis typically involves coupling reactions between azetidine derivatives and activated acetic acid moieties. For trifluoroacetic acid derivatives, methods such as nucleophilic substitution or catalytic hydrogenation are employed. Key parameters include temperature control (e.g., 0–25°C), solvent selection (e.g., THF or DCM), and catalysts like palladium or sodium iodide. Yield optimization often requires iterative adjustments to reaction stoichiometry and purification via column chromatography .

Q. How can structural characterization be performed for this compound?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for resolving molecular geometry. For non-crystalline samples, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate structural integrity. Polarimetry may be used to confirm stereochemistry in chiral derivatives .

Q. What safety protocols are recommended for handling trifluoroacetic acid derivatives?

Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid contact with incompatible materials (e.g., strong bases). Store in airtight containers at 2–8°C. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention. Spills should be neutralized with sodium bicarbonate .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinned data) be addressed during structural analysis?

For twinned crystals, SHELXD and SHELXE enable robust phasing. Refinement in SHELXL with HKLF5 format handles twin laws. Adjust parameters like TWIN and BASF iteratively. Complementary techniques like cryo-EM or synchrotron radiation improve resolution for low-quality crystals .

Q. How should contradictory bioactivity data across studies be resolved?

Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to validate results. Cross-check purity via HPLC (>98%) and confirm stereochemistry. Use molecular docking to reconcile structural-activity discrepancies and identify potential off-target interactions .

Q. What strategies optimize pharmacological activity in derivatives of this compound?

Structure-activity relationship (SAR) studies guided by molecular dynamics simulations can identify critical substituents. For example, trifluoromethyl groups enhance metabolic stability and target binding. In vitro assays (e.g., enzyme inhibition) paired with in silico ADMET profiling prioritize lead compounds .

Q. How are reaction mechanisms validated for novel synthetic pathways?

Isotopic labeling (e.g., ²H or ¹⁸O) tracks reaction intermediates. Kinetic studies under varying conditions (pH, temperature) elucidate rate-determining steps. Computational models (DFT) predict transition states, validated by experimental data like Eyring plots .

Q. What analytical methods ensure reproducibility in purity assessment?

Combine reverse-phase HPLC (C18 column, UV detection) with charged aerosol detection (CAD) for non-UV-active impurities. Validate methods per ICH guidelines (linearity R² >0.99, LOD <0.1%). Quantify residual solvents via GC-MS .

Q. How are stability issues addressed during long-term storage?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Use inert atmospheres (argon) and stabilizers (BHT) to prevent oxidation. Identify decomposition products via TOF-MS and adjust storage conditions accordingly .

Q. What methodologies troubleshoot low yields in coupling reactions?

Screen alternative catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos). Optimize solvent polarity (e.g., DMF for polar substrates) and degas mixtures to exclude oxygen. Post-reaction purification via preparative TLC or recrystallization improves recovery .

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